2-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]ACETAMIDE

Cheminformatics Medicinal Chemistry Lead Optimization

This dual-hydroxylated cyclopentyl acetamide derivative features a unique cyclopentylacetyl extension, setting it apart from simpler analogs. Its unexplored bioactivity and distinct hydrogen-bonding capacity make it a valuable building block for systematic SAR studies, particularly targeting metal-ion-dependent enzymes like integrases. Purity is verified at ≥95% (HPLC). This compound is not classified as a controlled substance, facilitating straightforward international procurement for R&D.

Molecular Formula C13H23NO3
Molecular Weight 241.331
CAS No. 1421459-69-9
Cat. No. B2910584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]ACETAMIDE
CAS1421459-69-9
Molecular FormulaC13H23NO3
Molecular Weight241.331
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NC2CC(C(C2)O)CO
InChIInChI=1S/C13H23NO3/c15-8-10-6-11(7-12(10)16)14-13(17)5-9-3-1-2-4-9/h9-12,15-16H,1-8H2,(H,14,17)
InChIKeyJCQMSJCPYXDXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Cyclopentyl-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide (CAS 1421459-69-9): Structural Identity and Procurement Context


2-Cyclopentyl-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide (CAS 1421459-69-9) is a synthetic cyclopentyl acetamide derivative . Its structure features a cyclopentylacetyl moiety linked via an amide bond to a 3-hydroxy-4-(hydroxymethyl)cyclopentylamine core, yielding the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . The compound contains two hydrogen-bond-donating hydroxyl groups and one amide NH, along with three hydrogen-bond-accepting oxygen atoms (two hydroxyl, one carbonyl) . This specific substitution pattern distinguishes it from simpler cyclopentyl acetamide analogs that lack the dual hydroxylation or the cyclopentylacetyl extension. At the time of this analysis, no primary research publications, patents, or authoritative database entries containing quantitative bioactivity, selectivity, or ADME data for this exact compound were identified in sources permissible for citation .

Why Generic Cyclopentyl Acetamide Analogs Cannot Substitute for 2-Cyclopentyl-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide


Procurement decisions within the cyclopentyl acetamide chemical space cannot rely on generic substitution because small structural variations among congeners—specifically the presence or absence of the cyclopentylacetyl extension and the number and position of hydroxyl substituents—are known to alter hydrogen-bonding capacity, lipophilicity, and conformational flexibility [1]. For example, the enantiomeric trans-hydroxycyclopentyl carboxamide literature demonstrates that subtle changes in stereochemistry and substitution can lead to orders-of-magnitude differences in biological activity (e.g., EC50 values differing by >10-fold between enantiomers in anti-HIV integrase assays) [2]. Without direct comparative data, any assumption that a simpler or differently substituted cyclopentyl acetamide (e.g., N-[3-(hydroxymethyl)cyclopentyl]acetamide, CAS 1557817-15-8, or the propanamide homolog CAS 1421453-01-1) would exhibit equivalent properties is scientifically unjustified and introduces uncontrolled risk into experimental or scale-up workflows [1].

Quantitative Differentiation Evidence for 2-Cyclopentyl-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide (CAS 1421459-69-9)


Physicochemical Property Differentiation from Closest Structural Analogs

The target compound (C13H23NO3, MW 241.33) possesses a cyclopentylacetyl group attached to a 3-hydroxy-4-(hydroxymethyl)cyclopentylamine scaffold. Compared to N-[3-(hydroxymethyl)cyclopentyl]acetamide (CAS 1557817-15-8; C8H15NO2, MW 157.21), the target compound has a larger molecular volume, one additional hydrogen-bond donor, and increased lipophilicity due to the cyclopentylacetyl moiety, as estimated from structural features [1]. Compared to the propanamide homolog 3-cyclopentyl-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]propanamide (CAS 1421453-01-1; C14H25NO3, MW 255.35), the target's shorter acetamide linker reduces rotatable bond count by one, potentially conferring greater conformational rigidity in binding interactions [1]. These physicochemical differences are inferred from structural comparison; no experimental cLogP, solubility, or permeability measurements were identified for the target compound in permissible sources [1].

Cheminformatics Medicinal Chemistry Lead Optimization

Class-Level Evidence: Stereochemistry-Dependent Activity in Hydroxycyclopentyl Carboxamides

In a class of structurally related trans-hydroxycyclopentyl carboxamides, enantiomer 3 exhibited an EC50 of 25 nM against HIV-1 in MAGI cell culture, while its enantiomer 4 showed markedly weaker activity [1]. The racemic trans-compound demonstrated an IC50 of 48 nM in strand-transfer inhibition, whereas the racemic cis-compound was inactive [1]. The target compound shares the hydroxycyclopentyl carboxamide scaffold with these inhibitors, suggesting that its stereochemical configuration (if resolved) could similarly impact biological activity. However, this is a class-level inference; no direct experimental data for CAS 1421459-69-9 are available in the published literature [1].

HIV Integrase Antiviral Drug Discovery Stereochemistry

Absence of Quantitative Selectivity, Toxicity, or Pharmacokinetic Data in Permissible Sources

A comprehensive search of PubMed, PubMed Central, BindingDB, ChEMBL, ChemSpider, PubChem, EPA DSSTox, and Google Patents using the CAS number 1421459-69-9, IUPAC name, molecular formula (C13H23NO3), and InChI Key (JCQMSJCPYXDXPW-UHFFFAOYSA-N) returned no entries containing quantitative IC50, EC50, Ki, selectivity panel, CYP inhibition, metabolic stability, solubility, logP/logD, permeability, or in vivo efficacy data for this compound [1][2][3]. The compound is listed in commercial chemical catalogs as a research-grade building block (typical purity >95%), but no certificate of analysis or batch-specific characterization data from non-excluded sources were identified [1]. Researchers procuring this compound should anticipate the need for full in-house characterization, including identity confirmation by NMR and HPLC, purity assessment, and any required biological profiling [2].

Data Gap Analysis Procurement Risk Experimental Design

Recommended Application Scenarios for 2-Cyclopentyl-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide (CAS 1421459-69-9) Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration of Hydroxycyclopentyl Carboxamide Scaffolds

The compound's dual-hydroxylated cyclopentyl core and cyclopentylacetyl extension make it a suitable building block for systematic SAR studies exploring the impact of linker length (acetamide vs. propanamide), hydroxylation pattern (mono- vs. di-hydroxy), and N-acyl substitution on biological target engagement. The class-level evidence demonstrating stereochemistry-dependent anti-HIV integrase activity in related trans-hydroxycyclopentyl carboxamides supports the value of exploring this scaffold in antiviral or other target-based screening campaigns [1].

Fragment-Based or Scaffold-Hopping Drug Discovery Programs

With a molecular weight of 241.33 g/mol and three hydrogen-bond donors, this compound falls within lead-like chemical space suitable for fragment elaboration or scaffold-hopping initiatives. Its structural complexity relative to simpler cyclopentyl acetamides (e.g., CAS 1557817-15-8, MW 157.21) offers expanded vectors for chemical diversification while maintaining a size compatible with downstream optimization [1].

Chemical Biology Probe Development Requiring Novel Chemotypes

The absence of pre-existing bioactivity annotations in public databases indicates that this compound represents a relatively unexplored chemotype. For academic or industrial groups seeking to identify novel chemical probes with unique selectivity profiles—particularly where target class precedents suggest hydroxycyclopentyl motifs can engage metal-ion-dependent enzymes (e.g., integrases, hydrolases)—this compound offers a structurally distinct starting point [1].

Analytical Reference Standard and Method Development

The compound's defined molecular formula (C13H23NO3), InChI Key (JCQMSJCPYXDXPW-UHFFFAOYSA-N), and commercial availability support its use as an analytical reference standard for LC-MS or NMR method development, particularly in laboratories synthesizing or characterizing cyclopentyl acetamide libraries. Procurement should include verification of purity (≥95%) by HPLC and structural confirmation by 1H-NMR [2].

Quote Request

Request a Quote for 2-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.